molecular formula C15H12ClN3O B12750388 1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline CAS No. 121306-68-1

1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline

Cat. No.: B12750388
CAS No.: 121306-68-1
M. Wt: 285.73 g/mol
InChI Key: NLMKLODMWITIFV-UHFFFAOYSA-N
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Description

1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group at the 1-position and a chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline typically involves the reaction of 3-pyridylcarbonyl chloride with 4-chlorophenylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazoline ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline can undergo various chemical reactions, including:

    Oxidation: The pyrazoline ring can be oxidized to form pyrazole derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Pyridylcarbonyl)-3-(4-chlorophenyl)-2-pyrazoline: Similar structure but with different substitution patterns.

    1-(3-Pyridylcarbonyl)-5-(4-methylphenyl)-2-pyrazoline: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline is unique due to the specific combination of the pyridylcarbonyl and chlorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

121306-68-1

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C15H12ClN3O/c16-13-5-3-11(4-6-13)14-7-9-18-19(14)15(20)12-2-1-8-17-10-12/h1-6,8-10,14H,7H2

InChI Key

NLMKLODMWITIFV-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3

Origin of Product

United States

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